molecular formula C26H24N2O2 B14301564 4,4'-Bis(4-methoxyphenyl)-6,6'-dimethyl-2,2'-bipyridine CAS No. 116772-94-2

4,4'-Bis(4-methoxyphenyl)-6,6'-dimethyl-2,2'-bipyridine

Cat. No.: B14301564
CAS No.: 116772-94-2
M. Wt: 396.5 g/mol
InChI Key: LCRKSTSQHGDRKT-UHFFFAOYSA-N
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Description

4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C26H24N2O2. This compound is characterized by its bipyridine core, which is substituted with methoxyphenyl and methyl groups. It is of interest in various fields of scientific research due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and 2,2’-bipyridine.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2,2’-bipyridine in the presence of a base such as sodium hydroxide.

    Methylation: The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.

    Pathways Involved: It can influence redox pathways by acting as an electron donor or acceptor, thereby affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(4-methoxyphenyl)tetrathiafulvalene
  • Bis(4-hydroxyphenyl)sulfone
  • 4,4’-Bis(4-methoxyphenyl)-5,5’-dimethyltetrathiafulvalene

Uniqueness

4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine is unique due to its specific substitution pattern on the bipyridine core, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in the design of advanced materials for electronic devices.

Properties

CAS No.

116772-94-2

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methylpyridin-2-yl]-6-methylpyridine

InChI

InChI=1S/C26H24N2O2/c1-17-13-21(19-5-9-23(29-3)10-6-19)15-25(27-17)26-16-22(14-18(2)28-26)20-7-11-24(30-4)12-8-20/h5-16H,1-4H3

InChI Key

LCRKSTSQHGDRKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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